3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Overview
Description
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H11NO2 It is characterized by a cyclohexene ring substituted with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-furyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-5-(2-furyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(2-thienyl)cyclohex-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
3-Amino-5-(2-pyridyl)cyclohex-2-en-1-one: Contains a pyridine ring instead of a furan ring.
3-Amino-5-(2-phenyl)cyclohex-2-en-1-one: Features a phenyl ring in place of the furan ring.
Uniqueness
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the amino group and the furan ring in its structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Activity:
- Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated using the minimum inhibitory concentration (MIC) method, showing promising results against both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties:
- The compound has been studied for its anticancer potential. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as A431 and HT29, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects:
- Research suggests that this compound may modulate inflammatory responses. It has been shown to reduce the secretion of pro-inflammatory cytokines in macrophage models, indicating potential utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Interaction: It is believed to interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Activity Level | Comment |
---|---|---|
Amino Group | High | Essential for biological activity |
Furan Ring | Moderate | Contributes to reactivity |
Cyclohexenone Core | High | Critical for anticancer properties |
The presence of the furan ring enhances the compound's ability to interact with biological targets, while modifications to the cyclohexenone core can lead to variations in potency.
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial properties were tested against a panel of bacterial strains. The compound demonstrated notable activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 8 µg/mL.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies: To validate the efficacy and safety profiles in animal models.
- Mechanistic Studies: To elucidate detailed pathways through which this compound exerts its effects.
- Structural Modifications: To enhance potency and selectivity for therapeutic applications.
Properties
IUPAC Name |
3-amino-5-(furan-2-yl)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVDWMQBDFSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1N)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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